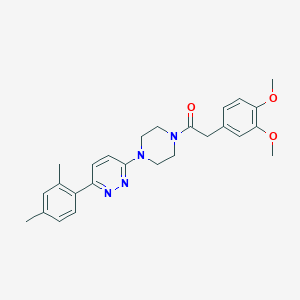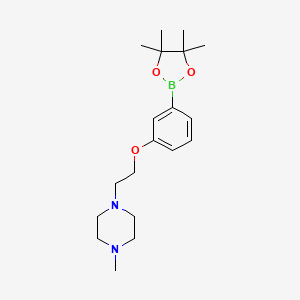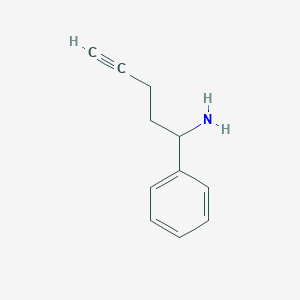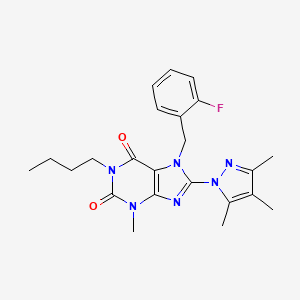![molecular formula C15H19N5O2 B2499207 1-[4-(4-méthoxyphényl)pipérazino]-2-(1H-1,2,4-triazol-1-yl)-1-éthanone CAS No. 439107-78-5](/img/structure/B2499207.png)
1-[4-(4-méthoxyphényl)pipérazino]-2-(1H-1,2,4-triazol-1-yl)-1-éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a synthetic organic compound that features a piperazine ring substituted with a methoxyphenyl group and a triazole ring
Applications De Recherche Scientifique
1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Compounds with a piperazine moiety often interact with the central nervous system. They may act as antagonists or agonists at various neurotransmitter receptors, such as dopamine, serotonin, or histamine receptors .
Mode of Action
The interaction of these compounds with their targets often involves binding to the receptor, which can either stimulate (agonist) or block (antagonist) the receptor’s function, leading to changes in cellular signaling .
Biochemical Pathways
The exact pathways affected would depend on the specific receptors that the compound interacts with. For example, if the compound acts on serotonin receptors, it could affect pathways involved in mood regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of such compounds can vary widely. Factors like the compound’s size, polarity, and stability can influence its bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific receptors targeted and the type of response (agonist or antagonist). This could range from changes in neuron firing rates to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 1-(4-methoxyphenyl)piperazine.
Introduction of the Triazole Ring: The piperazine intermediate is then reacted with 1H-1,2,4-triazole-1-yl-acetic acid under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 1-[4-(4-hydroxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(4-chlorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
- 1-[4-(4-methylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
Uniqueness
1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. This methoxy group can enhance the compound’s ability to cross biological membranes and improve its binding affinity to specific targets.
This detailed overview provides a comprehensive understanding of 1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-4-2-13(3-5-14)18-6-8-19(9-7-18)15(21)10-20-12-16-11-17-20/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQRIMWZEFQGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid](/img/structure/B2499126.png)





![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)
![N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2499140.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2499143.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)
